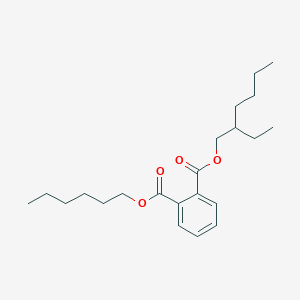

Ftalato de hexilo 2-etilhexilo

Descripción general

Descripción

Hexyl 2-ethylhexyl phthalate is an organic ester that is used as a precursor to synthesize dioctyl phthalate, a widely used plasticizer . It is noncovalently bound to plastics, and therefore, it will leach out of these products after repeated use, heating, and/or cleaning of the products .

Synthesis Analysis

Phthalic acid mono-2-ethylhexyl ester can be used as a precursor to synthesize dioctyl phthalate via esterification reaction with 2-ethylhexanol . A detailed synthesis process can be found in the paper titled "Synthesis of di(2-ethylhexyl) phthalate (DEHP)" .

Molecular Structure Analysis

The molecular structure of Hexyl 2-ethylhexyl phthalate can be found in the NIST Chemistry WebBook .

Chemical Reactions Analysis

Hexyl 2-ethylhexyl phthalate can interfere with mitochondrial function . It also disrupts the binding of Sertoli cells to the epithelium of the seminiferous tubules .

Physical And Chemical Properties Analysis

Hexyl 2-ethylhexyl phthalate is a colorless viscous and lipophilic liquid. It is more soluble in materials such as paint removers, gasoline, and oils than in water and has almost no odor . More details can be found in the NIST Chemistry WebBook .

Aplicaciones Científicas De Investigación

Contaminante ambiental

DEHP es un contaminante ambiental global . Se puede absorber en el cuerpo humano a través del aire, los alimentos, el agua y la piel . Después de entrar al cuerpo humano, DEHP se convierte rápidamente en ftalato de mono (2-etilhexilo) (MEHP) con una mayor toxicidad que DEHP .

Salud reproductiva

La exposición a DEHP se ha relacionado con efectos adversos en la salud reproductiva . En estudios experimentales, la exposición a DEHP se dirigió principalmente al sistema reproductivo .

Carcinogénesis

DEHP se ha asociado con efectos carcinogénicos . Estudios en humanos informaron que la exposición a este contaminante tuvo efectos carcinogénicos .

Resultado del embarazo

La exposición a DEHP puede influir en los resultados del embarazo . Esta revisión sistemática destacó los efectos adversos para la salud de DEHP para las mujeres embarazadas .

Sistema respiratorio

La exposición a DEHP también puede afectar el sistema respiratorio

Mecanismo De Acción

Target of Action

Hexyl 2-ethylhexyl phthalate, also known as Di(2-ethylhexyl) phthalate (DEHP), is an organic compound that primarily targets the endocrine system . It is known to disrupt the endocrine system, affecting reproductive health and physical development . DEHP can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Mode of Action

DEHP interacts with its targets primarily through the activation of nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα) . This interaction leads to changes in protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .

Biochemical Pathways

The metabolism of DEHP involves initial hydrolytic degradation followed by the assimilation of the hydrolyzed phthalic acid and 2-ethylhexanol to tricarboxylic acid (TCA) cycle intermediates . The formation of mono-(2-ethylhexyl) phthalate (MEHP), a more toxic metabolite of DEHP, is a key step in this process .

Pharmacokinetics

Upon entering the human body, DEHP is rapidly converted to MEHP . The urinary excretion rate for the sum of five metabolites, including MEHP, is between 65 and 70% for all three doses . The half-life of MEHP is shorter than that of other metabolites, indicating rapid elimination . The oral bioavailability of DEHP is about 7% in rats .

Result of Action

The molecular and cellular effects of DEHP’s action include inhibition of cell proliferation, reduction of organ size, and disruption of endocrine function . Continuous exposure to DEHP may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

DEHP is a ubiquitous environmental endocrine disruptor, and humans can be exposed to it through the air, food, water, and skin . Environmental factors such as temperature and contact with hydrophobic materials can influence the action, efficacy, and stability of DEHP . For example, DEHP can easily diffuse into the environment under high temperatures or during contact with hydrophobic materials .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Hexyl 2-ethylhexyl phthalate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with enzymes such as uridine 5′-diphosphoglucuronyl transferase, which is involved in its metabolism . The nature of these interactions is often inhibitory, affecting the normal functioning of these enzymes .

Cellular Effects

Hexyl 2-ethylhexyl phthalate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to disrupt the endocrine system, affecting reproductive health and physical development .

Molecular Mechanism

The molecular mechanism of action of Hexyl 2-ethylhexyl phthalate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexyl 2-ethylhexyl phthalate change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For example, it has been reported that the compound’s effects on cell proliferation and size reduction become more pronounced over time .

Dosage Effects in Animal Models

The effects of Hexyl 2-ethylhexyl phthalate vary with different dosages in animal models . Studies have shown that at certain threshold levels, the compound can cause significant changes in physiological processes. At high doses, it can lead to toxic or adverse effects .

Metabolic Pathways

Hexyl 2-ethylhexyl phthalate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been reported that the compound is metabolized through β-oxidation pathway .

Transport and Distribution

Hexyl 2-ethylhexyl phthalate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Hexyl 2-ethylhexyl phthalate and its effects on activity or function have been studied . It has been reported that the compound localizes in the smooth-surfaced endoplasmic reticulum and mitochondria of Sertoli cells . This localization can influence the compound’s activity and function .

Propiedades

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGXQJVPKYXMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988333 | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75673-16-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-ethylhexyl hexyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

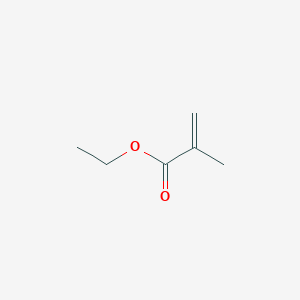

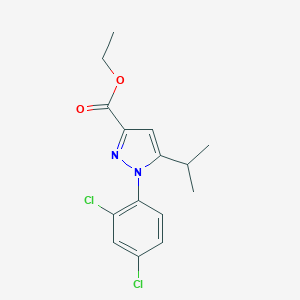

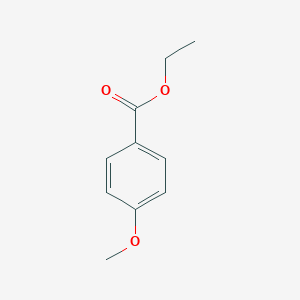

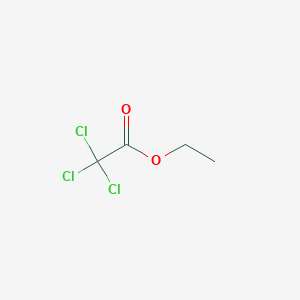

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

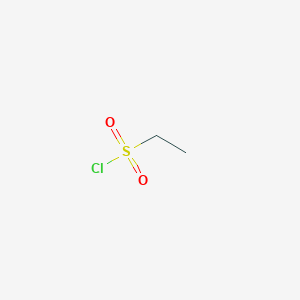

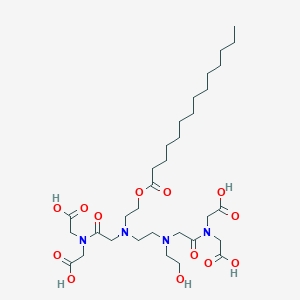

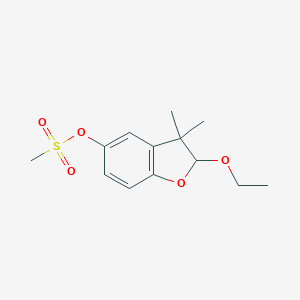

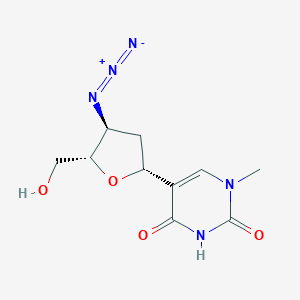

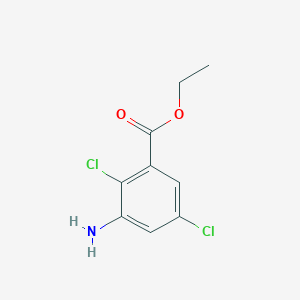

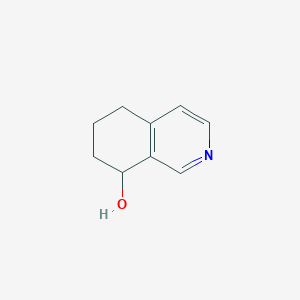

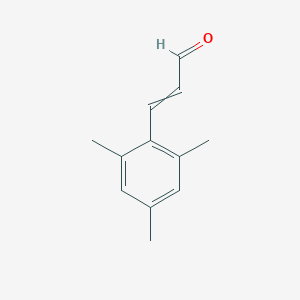

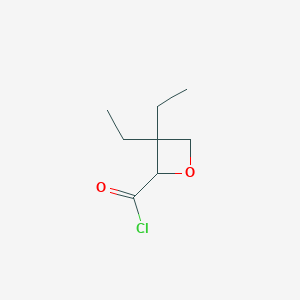

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)